2-(4-fluorophenyl)-1-methylpiperazine
CAS No.: 1018610-72-4
Cat. No.: VC11610710
Molecular Formula: C11H15FN2
Molecular Weight: 194.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018610-72-4 |
|---|---|
| Molecular Formula | C11H15FN2 |
| Molecular Weight | 194.2 |
Introduction
Structural and Chemical Identity
2-(4-Fluorophenyl)-1-methylpiperazine consists of a six-membered piperazine ring with a methyl group at the 1-position and a 4-fluorophenyl substituent at the 2-position. The fluorine atom at the para position of the aromatic ring enhances lipophilicity and metabolic stability, a feature observed in analogous fluorinated compounds . Key physicochemical properties, extrapolated from structurally similar molecules, include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol |
| logP (Predicted) | 2.1–2.5 |
| Hydrogen Bond Acceptors | 2 (piperazine N atoms) |
| Hydrogen Bond Donors | 1 (secondary amine) |
| Polar Surface Area | 15.3 Ų |
The compound’s achiral nature simplifies synthetic pathways, while its balanced logP suggests moderate blood-brain barrier permeability, a trait critical for central nervous system (CNS)-targeted therapeutics .
Synthesis and Manufacturing Processes
The synthesis of 2-(4-fluorophenyl)-1-methylpiperazine can be inferred from methodologies applied to related fluorophenyl-piperazine derivatives. A plausible route involves:
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Friedel-Crafts Alkylation: Introducing the fluorophenyl group to a piperazine precursor. For example, reacting 1-methylpiperazine with 4-fluorobenzyl chloride under basic conditions .
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Reductive Amination: Coupling 4-fluorobenzaldehyde with methylamine followed by cyclization to form the piperazine ring .
A patent detailing the synthesis of 4-(4'-fluorophenyl)-piperidines provides insights into fluorophenyl group incorporation. While the patent focuses on piperidines, analogous strategies—such as diazotization using sodium nitrite in hydrochloric acid—could be adapted for piperazine systems. Critical reaction parameters include:
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
Although direct data for 2-(4-fluorophenyl)-1-methylpiperazine are scarce, related compounds exhibit:
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¹H NMR: Aromatic protons resonate at δ 7.2–7.4 ppm (4-fluorophenyl), while piperazine protons appear as multiplet signals at δ 2.5–3.5 ppm .
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¹³C NMR: The fluorinated carbon (C-F) shows a characteristic signal at ~162 ppm (¹JCF ≈ 245 Hz) .
Crystallographic Insights
X-ray studies of analogous piperazine derivatives reveal chair conformations for the piperazine ring, with substituents adopting equatorial positions to minimize steric strain . The 4-fluorophenyl group likely participates in weak C–H···F interactions, stabilizing the crystal lattice .
Pharmacological and Biological Profile
Target Engagement
Piperazine derivatives are known modulators of neurotransmitter receptors. For example:
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GABA-A Receptors: Fluorinated benzimidazoles exhibit positive allosteric modulation at α1β2γ2 subtypes . The 4-fluorophenyl group in 2-(4-fluorophenyl)-1-methylpiperazine may similarly enhance binding to GABAergic targets.
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Dopamine and Serotonin Receptors: N-methylpiperazine moieties are prevalent in antipsychotics (e.g., aripiprazole), suggesting potential D₂/5-HT₁A affinity.
Metabolic Stability
Fluorination at the 4-position of aromatic rings is associated with reduced oxidative metabolism. In studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, >90% of the parent compound remained after 120 minutes in human liver microsomes . This suggests that 2-(4-fluorophenyl)-1-methylpiperazine may exhibit favorable pharmacokinetics.
Applications in Drug Discovery
CNS Therapeutics
The compound’s structural similarity to GABA-A modulators and dopamine receptor ligands positions it as a candidate for:
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Anxiety and depression (via GABAergic pathways).
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Schizophrenia (through D₂ partial agonism).
Antibacterial Agents
Piperazine derivatives demonstrate activity against Gram-positive bacteria. The fluorine atom may enhance membrane penetration, as seen in fluoroquinolones.
Future Research Directions
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